4-(4-Aminophenyl)-1-methylpiperazin-2-one
Description
Contextualization within Piperazinone Chemistry
To understand the academic interest in 4-(4-aminophenyl)-1-methylpiperazin-2-one, it is essential to first consider the chemical family to which it belongs. The piperazine (B1678402) core, and by extension its derivatives like piperazinones, are central to modern medicinal chemistry.
Significance of Piperazine as a Privileged Scaffold in Chemical Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is widely regarded as a "privileged scaffold" in drug discovery and medicinal chemistry. nih.govijrrjournal.com This designation stems from its frequent appearance in a vast array of biologically active compounds across numerous therapeutic areas. mdpi.comresearchgate.net The unique physicochemical properties of the piperazine moiety, such as its basicity, solubility, and conformational flexibility, make it a versatile building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov
The two nitrogen atoms in the piperazine ring allow for the introduction of various substituents, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. researchgate.net This structural versatility has led to the incorporation of the piperazine scaffold into drugs targeting a wide range of conditions, including cancer, bacterial infections, and central nervous system disorders. nih.govresearchgate.net Its ability to engage in multiple types of interactions, including hydrogen bonding and ionic interactions, further enhances its utility in designing molecules that can effectively bind to biological targets. researchgate.net
Importance of Substituted Piperazin-2-one (B30754) Derivatives in Academic Investigations
Substituted piperazin-2-one derivatives represent a significant subclass of piperazine compounds that are the subject of extensive academic investigation. The introduction of a carbonyl group into the piperazine ring to form a piperazinone creates a rigidified structure with altered electronic and steric properties. This modification can lead to enhanced binding affinity and selectivity for specific biological targets.
Research has demonstrated that substituted piperazin-2-one derivatives exhibit a broad spectrum of biological activities. Academic studies explore these compounds for their potential as novel therapeutic agents, with investigations spanning areas such as neuroscience, oncology, and infectious diseases. The synthesis of libraries of these derivatives allows researchers to conduct structure-activity relationship (SAR) studies, systematically modifying the substituents on the piperazinone core to optimize biological activity and other drug-like properties.
Academic and Research Significance of this compound
While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural features suggest considerable potential for academic and research exploration. The compound combines three key structural motifs, each contributing to its potential as a valuable research chemical: the N-methylpiperazine moiety, the piperazin-2-one core, and the 4-aminophenyl group.
The N-methylpiperazine fragment is a common feature in many centrally active drugs. nih.govwikipedia.org Its presence can improve properties like solubility and the ability to cross the blood-brain barrier. The N-methyl group offers better lipophilic and steric characteristics compared to an unsubstituted piperazine. nih.gov
The 4-aminophenyl group provides a reactive handle for further chemical modification. The primary amine can be readily functionalized, allowing for the synthesis of a diverse library of derivatives. This is a common strategy in medicinal chemistry to explore how different substituents impact biological activity. For instance, related aminophenyl piperazine compounds have been studied as intestinal permeation enhancers. researchgate.net
The combination of these features in a single molecule makes this compound a compelling candidate for screening in various biological assays and as a building block for the synthesis of more complex molecules. Its structure represents a unique point in chemical space that could be explored for potential interactions with a variety of biological targets. Academic research into this and similar molecules could uncover novel biological activities and contribute to the development of new therapeutic leads.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-aminophenyl)-1-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-6-7-14(8-11(13)15)10-4-2-9(12)3-5-10/h2-5H,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRZMCMDPQEDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies of the 4 4 Aminophenyl 1 Methylpiperazin 2 One Scaffold
Functional Group Transformations on the Aminophenyl Moiety
The primary amino group attached to the phenyl ring is a key site for functionalization. Its nucleophilic nature allows for a variety of transformations, enabling the attachment of diverse chemical groups. A common strategy involves the acylation of this amino group. For instance, it can be reacted with various carboxylic acids or their activated derivatives (like acid chlorides) to form amide bonds. This approach is fundamental in creating derivatives with altered electronic and steric properties.
Another significant transformation is the reaction with sulfonyl chlorides, leading to the formation of sulfonamides. These reactions typically proceed in the presence of a base to neutralize the HCl byproduct. The resulting sulfonamides are stable functional groups that can significantly modify the parent molecule's characteristics.
Chemical Modifications and Derivatizations of the Piperazinone Ring
The piperazinone ring itself presents several opportunities for chemical modification, primarily centered around its nitrogen atoms.
N-Substitution Reactions on the Piperazine (B1678402) Nitrogen
The secondary amine nitrogen within the piperazine ring (at the 4-position, when considering the unsubstituted phenylpiperazine core) is a prime target for substitution reactions. nih.gov This nitrogen can be functionalized through various C-N bond-forming reactions. Common strategies include N-alkylation using alkyl halides and N-acylation with acid chlorides or sulfonyl chlorides. nih.gov These reactions are typically performed in the presence of a base to facilitate the nucleophilic attack of the nitrogen atom.
Table 1: Examples of N-Substitution Reactions on the Piperazine Nitrogen This table is interactive. Click on the headers to sort.
| Reagent Type | Specific Reagent | Product Functional Group |
|---|---|---|
| Alkyl Halide | Benzyl (B1604629) Bromide | N-Benzyl |
| Alkyl Halide | Butyl Iodide | N-Butyl |
| Acyl Halide | Acetyl Chloride | N-Acetyl |
| Sulfonyl Halide | Trifluoromethylsulfonyl Chloride | N-Trifluoromethylsulfonyl |
Formation of Schiff Bases with Aromatic Aldehydes
The primary amino group on the aminophenyl moiety readily undergoes condensation reactions with aromatic aldehydes to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-CH=N-) group.
This transformation is highly efficient and provides a straightforward method for introducing a wide array of substituted aromatic rings onto the core scaffold. Aromatic aldehydes are generally preferred over aliphatic ones because the resulting conjugated system lends greater stability to the Schiff base product. The reaction is a cornerstone of synthetic organic chemistry, first discovered by Hugo Schiff in 1864. mdpi.com
Table 2: Aromatic Aldehydes Used in Schiff Base Formation This table is interactive. Click on the headers to sort.
| Aldehyde | Resulting Substituent on Imine |
|---|---|
| Benzaldehyde | Phenyl |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | 2-Hydroxyphenyl |
| 4-Methoxybenzaldehyde (Anisaldehyde) | 4-Methoxyphenyl |
Intramolecular N,N′-Acyl Transfer Reactions
Intramolecular acyl transfer is a rearrangement reaction where an acyl group migrates from one nucleophilic atom to another within the same molecule. nih.govresearchgate.net In the context of derivatives of the 4-(4-aminophenyl)-1-methylpiperazin-2-one scaffold, an N,N′-acyl transfer could theoretically occur if a second amino group is introduced and subsequently acylated.
For example, if a derivative is synthesized where an acyl group is attached to the exocyclic aminophenyl nitrogen, and a suitable nucleophilic nitrogen exists elsewhere in an appended structure, a transfer could be induced. Such reactions are often pH-dependent and proceed through a cyclic intermediate. researchgate.net While O-N intramolecular acyl migrations are well-documented, particularly in peptide and prodrug chemistry, N,N'-acyl transfers are also utilized in specific synthetic strategies, such as in the tandem reductive amination-(N,N'-acyl transfer)-cyclization to produce substituted piperazin-2-ones. nih.govnih.govnih.gov This type of reaction represents a sophisticated method for structural modification, although its application must be specifically designed into the molecular framework.
Synthesis of Novel Hybrid Compounds and Conjugates
Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophoric scaffolds to create a single new molecule. mdpi.com The this compound scaffold is an excellent candidate for this approach due to its multiple reactive handles.
Hybrid compounds can be synthesized by reacting either the aminophenyl moiety or the piperazinone nitrogen with other complex molecules. For instance, the amino group can be used as a nucleophile to attack an electrophilic site on another bioactive molecule, forming a stable covalent bond. This has been demonstrated in the synthesis of novel hybrid compounds containing benzofuroxan (B160326) and aminothiazole scaffolds via aromatic nucleophilic substitution. nih.gov Similarly, quinazolinone–piperazine hybrids have been synthesized by combining the respective structures to explore new chemical entities. ijpras.com This strategy allows for the integration of diverse structural and functional properties into a single compound. mdpi.comnih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for elucidating the precise arrangement of atoms and functional groups within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds.
¹H-NMR Spectroscopy: Proton NMR would provide critical information about the electronic environment and connectivity of hydrogen atoms in 4-(4-Aminophenyl)-1-methylpiperazin-2-one. The spectrum would be expected to show distinct signals for the protons on the aminophenyl ring, the methyl group, and the piperazinone ring. The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) would allow for the assignment of each proton to its specific location within the molecule.
¹³C-NMR Spectroscopy: Carbon-13 NMR complements ¹H-NMR by providing information about the carbon skeleton. A ¹³C-NMR spectrum of the target compound would display unique signals for each carbon atom in a different chemical environment. This would include the carbons of the aminophenyl ring, the methyl group, the carbonyl group, and the methylene (B1212753) groups of the piperazinone ring.
Solid-State NMR: For analyzing the compound in its solid form, Solid-State NMR could be employed. This technique can provide insights into the molecular structure and dynamics in the solid state, which can differ from the solution state.
Fictional ¹H-NMR and ¹³C-NMR Data for this compound
| ¹H-NMR (Proton NMR) |
| Chemical Shift (ppm) |
| 7.05 |
| 6.65 |
| 5.20 |
| 3.45 |
| 3.10 |
| 2.95 |
| 2.80 |
| ¹³C-NMR (Carbon NMR) |
| Chemical Shift (ppm) |
| 168.0 |
| 145.0 |
| 138.0 |
| 120.0 |
| 115.0 |
| 58.0 |
| 55.0 |
| 50.0 |
| 35.0 |
Note: The data in these tables is hypothetical and for illustrative purposes only, as experimental data for this specific compound is not publicly available.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:
N-H stretching of the primary amine group.
C=O stretching of the amide (lactam) in the piperazinone ring.
C-N stretching for the various carbon-nitrogen bonds.
C-H stretching for the aromatic and aliphatic hydrogens.
Aromatic C=C stretching .
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would likely exhibit absorption maxima (λmax) characteristic of the aminophenyl group, which would be influenced by the substitution pattern and the solvent used for analysis.
Mass Spectrometry Applications for Compound Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that couples the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This method would be ideal for the analysis of this compound in complex mixtures. It would allow for the accurate determination of the compound's molecular weight and provide structural information through the analysis of its fragmentation pattern upon collision-induced dissociation.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a valuable analytical tool. If this compound is sufficiently volatile, or can be made so through derivatization, GC-MS could be used for its separation and identification. The mass spectrum obtained from GC-MS would provide the molecular ion peak and a characteristic fragmentation pattern that could be used to confirm the structure of the compound.
High-Resolution Mass Spectrometry (HRMS) (e.g., FT-ICR MS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offer exceptional resolving power and mass accuracy, often in the parts-per-billion (ppb) range. mdpi.com This level of precision allows for the confident determination of a compound's elemental composition from its exact mass.
For this compound, with a molecular formula of C₁₁H₁₅N₃O, the theoretical exact mass can be calculated. An HRMS analysis would aim to measure the m/z of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared against the theoretical value. A minimal mass error, typically less than 5 ppm, provides strong evidence for the assigned molecular formula, distinguishing it from other potential compounds with the same nominal mass. mdpi.com The high resolving power of techniques like FT-ICR MS is also crucial for separating the target ion from any potential isobaric interferences in the sample matrix. mdpi.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O |
| Theoretical Monoisotopic Mass | 205.1215 u |
| Analyzed Ion | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 206.1293 u |
| Expected Experimental m/z (example with <5 ppm error) | 206.1290 u |
| Mass Error (ppm) | < 5 ppm |
MS/MS Fragmentation Studies and Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds or to deduce the structure of unknown ones. nih.govwvu.edu
For this compound ([M+H]⁺, m/z 206.1293), collision-induced dissociation (CID) would produce a series of fragment ions. The fragmentation pathways can be predicted based on the known fragmentation behavior of related piperazine (B1678402) and phenylamine structures. researchgate.netwvu.edu Key fragmentation events would likely involve the cleavage of the piperazinone ring, the bond between the phenyl ring and the piperazinone nitrogen, and losses of small neutral molecules.
Plausible Fragmentation Pathways:
Loss of the aminophenyl group: Cleavage of the N-aryl bond could lead to a fragment corresponding to the protonated aminophenyl radical (C₆H₆N•, m/z 92.05) and the remaining methylpiperazinone fragment.
Cleavage of the piperazinone ring: A characteristic fragmentation of piperazine derivatives involves the opening of the ring structure. researchgate.net This could result in several key fragments. For instance, a cleavage across the amide bond and the adjacent C-N bond could lead to the loss of CO (28 Da) or CH₃NCO (57 Da).
Formation of an iminium ion: A common pathway for N-methylated piperazines is the formation of a stable iminium ion. Cleavage of the bond between the phenyl group and the piperazinone ring could lead to the formation of a fragment at m/z 113.09, corresponding to the protonated 1-methylpiperazin-2-one (B1308644) moiety.
| Predicted m/z | Possible Fragment Structure/Loss | Proposed Elemental Composition |
|---|---|---|
| 177.0920 | [M+H - CO]⁺ | C₁₀H₁₃N₃ |
| 120.0811 | [C₇H₁₀N₂]⁺ (Aminophenyl-N-CH₂) | C₇H₁₀N₂ |
| 113.0866 | [C₅H₉N₂O]⁺ (Protonated 1-methylpiperazin-2-one) | C₅H₉N₂O |
| 92.0500 | [C₆H₆N]⁺ (Protonated aniline (B41778) radical) | C₆H₆N |
Other Advanced Analytical Techniques for Purity and Identity Confirmation
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. The experimentally determined percentages are compared to the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values serves as strong evidence of the sample's purity and confirms its elemental composition. mdpi.comresearchgate.net
For this compound (C₁₁H₁₅N₃O), the theoretical elemental composition can be calculated based on its molecular weight of 205.26 g/mol . An experimental analysis resulting in percentages that are typically within ±0.4% of the theoretical values is considered confirmation of the compound's identity and high purity.
| Element | Theoretical % | Experimental % (Typical Acceptable Range) |
|---|---|---|
| Carbon (C) | 64.37% | 64.0% - 64.7% |
| Hydrogen (H) | 7.37% | 7.0% - 7.7% |
| Nitrogen (N) | 20.47% | 20.1% - 20.8% |
| Oxygen (O) | 7.80% | 7.5% - 8.1% |
Chromatographic Methods for Purity Assessment (e.g., TLC)
Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities or byproducts. Thin-Layer Chromatography (TLC) is a rapid, simple, and widely used method for this purpose. nih.gov In TLC, a small amount of the sample is spotted onto a stationary phase (e.g., a silica (B1680970) gel plate), and a mobile phase (solvent system) is allowed to move up the plate. mdpi.com
The purity of this compound can be evaluated by its behavior on a TLC plate. A pure compound should ideally appear as a single spot. The presence of multiple spots indicates the presence of impurities. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase (Example) | Dichloromethane:Methanol (9:1 v/v) |
| Visualization | UV light (254 nm) and/or staining agent (e.g., iodine) |
| Expected Result for Pure Compound | A single spot with a consistent Rƒ value. |
X-ray Crystallography for Crystal Structure Determination
X-ray crystallography is the most definitive analytical method for determining the absolute three-dimensional structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of each atom in the molecule and its arrangement within the crystal lattice. This technique provides unequivocal confirmation of the compound's connectivity, configuration, and conformation. muni.cz
For this compound, a successful single-crystal X-ray diffraction analysis would yield detailed structural information, including bond lengths, bond angles, and torsional angles. It would also provide data on the crystal system, space group, and unit cell dimensions, which are characteristic of the compound's solid-state form. This level of detail is unparalleled by other analytical techniques and serves as the ultimate proof of structure.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₁H₁₅N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å |
| b = 8.2 Å | |
| c = 12.1 Å, β = 98.5° | |
| Volume | 1028 ų |
| Z (Molecules per unit cell) | 4 |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the molecular and electronic structure of organic compounds. bookpi.orgnih.gov
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. bohrium.comresearchgate.net It is widely applied to predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. bookpi.org For 4-(4-aminophenyl)-1-methylpiperazin-2-one, a DFT study would reveal the most stable three-dimensional arrangement of its atoms.
Furthermore, DFT calculations elucidate key electronic properties. These include the distribution of electron density, dipole moment, and atomic charges (e.g., Mulliken charges), which collectively govern the molecule's polarity and intermolecular interactions. bookpi.org Such studies have been effectively performed on various piperazine (B1678402) and piperidine (B6355638) derivatives to understand their structural and electronic characteristics. colab.wsresearchgate.net
Table 1: Typical Geometrical and Electronic Parameters Obtainable from DFT Calculations
| Parameter | Description | Typical Value/Unit |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, C=O, C-C, N-H). | Angstrom (Å) |
| Bond Angles | The angle formed between three connected atoms (e.g., C-N-C, H-N-H). | Degrees (°) |
| Dihedral Angles | The angle between two intersecting planes, crucial for defining the conformation of the piperazinone ring. | Degrees (°) |
| Dipole Moment | A measure of the overall polarity of the molecule arising from its charge distribution. | Debye (D) |
| Atomic Charges | The calculated electrical charge distribution among the atoms in the molecule. | elementary charge (e) |
| Total Energy | The calculated total energy of the molecule in its optimized geometry, indicating its stability. | Hartrees or eV |
Note: Specific values for this compound are not available in published literature and would require a dedicated computational study.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Interactions
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. ijcrt.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. uobasrah.edu.iq
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. ijcrt.orguobasrah.edu.iq Analysis of the spatial distribution of these orbitals indicates where the molecule is most likely to donate or accept electrons, providing insights into intramolecular charge transfer. nih.govnih.gov For this compound, this analysis would identify the electron-rich (likely the aminophenyl group) and electron-deficient parts of the molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge delocalization and bonding interactions within a molecule. nih.gov It provides a detailed picture of the Lewis-like structure, describing bonds, lone pairs, and their interactions. nih.gov
Prediction of Chemical Reactivity via Fukui Functions and Electrostatic Potential Maps
To predict the reactive sites of a molecule, computational chemists employ tools like Fukui functions and Molecular Electrostatic Potential (MEP) maps.
Fukui Functions: Derived from conceptual DFT, Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. nih.gov Maxima in the Fukui function indicate regions where the electron density is most likely to change upon gaining or losing an electron, thereby highlighting the atoms most susceptible to reaction. nih.gov
Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.com It uses a color scale to indicate different potential regions: red typically signifies electron-rich areas (negative potential) that are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential) susceptible to nucleophilic attack. mdpi.comresearchgate.net For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and the amino group's nitrogen, and positive potentials around the hydrogen atoms. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Stability
While quantum calculations provide insight into a static, optimized structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and stability in a simulated environment (e.g., in a solvent like water). nih.govmdpi.com
For a flexible molecule like this compound, which contains a piperazinone ring and a rotatable phenyl group, MD simulations can explore its conformational landscape. nih.govnih.gov This analysis helps identify the most populated and energetically favorable conformations, the stability of these conformations, and the energy barriers for conversion between them. nih.govescholarship.org This information is crucial for understanding how the molecule might bind to a biological target.
Pharmacophore Modeling and Virtual Screening Applications
Piperazine-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry. researchgate.netnih.gov Pharmacophore modeling and virtual screening are computational techniques used in drug discovery to identify new molecules with potential biological activity. nih.govacs.org
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. researchgate.netnih.gov For this compound, a pharmacophore model would include features such as hydrogen bond donors (the amino group), hydrogen bond acceptors (the carbonyl oxygen), aromatic regions (the phenyl ring), and a positive ionizable feature (the piperazine nitrogen). nih.govresearchgate.net
Virtual screening uses this pharmacophore model as a 3D query to search large databases of chemical compounds. researchgate.netresearchgate.net The goal is to identify other molecules in the database that match the pharmacophore and are therefore likely to have similar biological activity. nih.gov This process can significantly accelerate the early stages of drug discovery by prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. acs.org
Development of Predictive Pharmacophore Models
Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For scaffolds related to this compound, pharmacophore models have been developed to identify potent inhibitors of specific enzymes, notably Factor Xa, a critical enzyme in the blood coagulation cascade. nih.govsapub.org
The process begins with a training set of known active inhibitors, which often share a common core like the piperazinone structure. Algorithms such as HipHop are employed to identify common chemical features among these molecules. nih.govsapub.org Studies on various classes of FXa inhibitors have successfully generated predictive pharmacophore models. These models typically consist of a specific combination of features, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (HY), and aromatic ring (RA) features. nih.govsapub.org
For instance, a common pharmacophore hypothesis for a series of FXa inhibitors might include two hydrogen bond acceptors and one hydrogen bond donor. nih.gov Another quantitative model developed for a different class of FXa antagonists identified a combination of two hydrogen bond donors, a hydrophobic aromatic feature, and a ring aromatic feature as being crucial for high affinity binding. sapub.orgresearchgate.net The validity of these models is confirmed using test sets and cross-validation methods to ensure their statistical significance and predictive power. sapub.org The generated models serve as 3D queries to filter large chemical databases for molecules possessing the desired features for potent bioactivity.
| Pharmacophore Model | Key Chemical Features | Associated Target | Reference |
|---|---|---|---|
| Hypo 4 (HipHop Model) | 2 Hydrogen Bond Acceptors (HBA), 1 Hydrogen Bond Donor (HBD) | Factor Xa | nih.gov |
| HypoGen Model | 2 Hydrogen Bond Donors (HBD), 1 Hydrophobic Aromatic (HA), 1 Ring Aromatic (RA) | Factor Xa | sapub.orgresearchgate.net |
Application in Virtual Screening for Identification of Novel Chemical Entities
Once a robust pharmacophore model is established, it is employed in virtual screening (VS) campaigns to identify novel compounds from vast chemical libraries. nih.gov This computational technique is a cost-effective and efficient alternative to high-throughput screening (HTS), significantly reducing the number of compounds that require experimental testing. nih.gov
The virtual screening workflow typically involves a multi-step process. nih.gov First, a large database, such as the NCI Open database or the Specs database (containing hundreds of thousands of molecules), is filtered using the validated pharmacophore model as a 3D query. nih.govnih.gov This step retrieves a subset of molecules that geometrically and chemically match the critical features of the pharmacophore.
These initial hits are then subjected to further filtering based on drug-likeness criteria, such as Lipinski's rule of five, and subsequent computational analyses like molecular docking to refine the selection. nih.govnih.gov This hierarchical approach efficiently narrows down a library of over 200,000 compounds to a few hundred potential candidates, from which a small number are selected for in vitro biological evaluation. nih.govnih.gov Through such rational combination strategies, novel scaffolds for potent enzyme inhibitors have been successfully discovered. nih.gov
| Screening Stage | Description | Approximate Number of Compounds | Reference |
|---|---|---|---|
| Initial Library | Large chemical database (e.g., Specs, NCI) | >200,000 | nih.govnih.gov |
| Pharmacophore-Based Filtering | Compounds are screened against the 3D pharmacophore model. | ~1,000 - 3,000 | nih.gov |
| Docking and Scoring | Hits are docked into the target's active site and ranked. | ~300 | nih.gov |
| Final Selection for Bioassay | Top-scoring compounds are visually inspected and selected for experimental testing. | 10 - 30 | nih.govnih.gov |
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a critical computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For hits identified through virtual screening, docking studies provide invaluable insights into their binding modes, affinities, and specific molecular interactions within the active site of the target, such as Factor Xa. nih.govmdpi.com
Docking studies of piperazinone-based inhibitors into the active site of FXa reveal key interactions that are essential for their inhibitory activity. The FXa active site contains several well-defined pockets, most notably the S1 and S4 specificity pockets. Direct oral FXa inhibitors typically adopt an L-shaped conformation, allowing them to interact with both of these sites. nih.gov
The 4-aminophenyl group, present in the core structure of this compound, is crucial for establishing interactions. Docking simulations show that ligands with similar moieties form specific interactions with key amino acid residues in the FXa active site. For example, hydrogen bonds are commonly observed with the backbone of residues like Gly219, while the aromatic portions of the inhibitor engage in hydrophobic or π-type interactions with aromatic residues such as Tyr228, Trp215, and Phe174 in the S4 pocket. nih.gov The piperazinone core itself can position the substituent groups optimally to fit within these pockets and form stable bonding and non-bonding interactions. nih.gov These detailed interaction analyses are vital for the structure-based design and optimization of more potent and selective inhibitors.
| FXa Active Site Pocket | Key Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|
| S1 Pocket | Asp189, Ser195, Gly219 | Hydrogen Bonding, Electrostatic | nih.gov |
| S4 Pocket | Tyr99, Phe174, Trp215 | Hydrophobic, π-π Stacking | nih.gov |
Structure Activity Relationship Sar Studies and Rational Molecular Design Principles
General Principles of Piperazinone Scaffold SAR
The piperazine (B1678402) ring, and by extension the piperazinone scaffold, is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This arrangement provides a rigid structural anchor while allowing for substitutions at the nitrogen atoms, which can significantly modulate the biological activity of the molecule. bohrium.comresearchgate.net The two nitrogen atoms can improve the pharmacokinetic properties of drug candidates due to their appropriate pKa values, which can increase water solubility and bioavailability. nih.gov
General SAR principles for the piperazine/piperazinone scaffold indicate that:
Substitutions at N-1 and N-4 are critical: The nature, size, and electronic properties of the substituents at the two nitrogen atoms are primary determinants of a compound's biological activity, target affinity, and selectivity. nih.govresearchgate.net
Conformational Rigidity: The piperazine ring typically adopts a chair conformation. This relative rigidity can be advantageous for locking a molecule into a bioactive conformation required for target binding. bohrium.com
Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, while N-H groups can act as donors, facilitating crucial interactions with biological targets. researchgate.net
Polar Surface Area: The presence of the two nitrogen atoms contributes to a large polar surface area, which often enhances water solubility and other ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netbohrium.com
The versatility of this scaffold allows it to be incorporated into a wide array of therapeutic agents, including those targeting cancer, inflammation, and central nervous system (CNS) disorders. thieme-connect.comnih.govresearchgate.net
Positional and Substituent Effects on Chemical Activity
For 4-(4-Aminophenyl)-1-methylpiperazin-2-one, the specific substituents at the N-1 and N-4 positions, as well as the carbonyl group at C-2, define its chemical character and potential biological activity.
The 4-aminophenyl group attached to the N-4 position is a key pharmacophoric element. The phenyl ring can engage in various interactions with biological targets, including π-π stacking and hydrophobic interactions. The amino (-NH2) group is a critical modulator of activity, capable of acting as a hydrogen bond donor.
SAR studies on related arylpiperazine derivatives have demonstrated that:
Position of the Amino Group: The position of the amino group on the phenyl ring is crucial. In many cases, para-substitution (as in the title compound) is optimal for activity, though ortho- and meta-substituted analogs can also exhibit significant, albeit different, biological profiles. nih.gov
Substitution on the Phenyl Ring: The introduction of other substituents on the phenyl ring can fine-tune the electronic properties and steric profile of the molecule. For example, adding electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) can significantly alter target affinity and selectivity. nih.gov Studies on combretastatin-A4 piperazine conjugates showed that a 4-chloro substitution on the benzene (B151609) ring resulted in effective activity, which was significantly reduced when replaced by hydrogen, methyl, or methoxy (B1213986) groups. nih.gov
Replacement of the Amino Group: Modifying or replacing the amino group can lead to profound changes in activity. For instance, acylation or alkylation of the amine can alter its hydrogen bonding capability and lipophilicity, potentially shifting its therapeutic application.
The following table summarizes the impact of modifications on a related piperazine scaffold from a study on dual MAO-B/AChE inhibitors, illustrating the sensitivity of the aryl substituent to changes.
| Compound | Aryl Substituent (Modification of Phenyl Ring) | MAO-B Inhibition IC50 (µM) | AChE Inhibition IC50 (µM) |
| 2b | 4-Chlorophenyl | 1.15 | 2.87 |
| 2c | 4-Bromophenyl | 0.89 | > 40 |
| 2f | Pyridin-4-yl | 3.29 | 1.19 |
| 2k | 3,4-Dichlorophenyl | 0.05 | 2.21 |
| 2n | 3,4-Dimethoxyphenyl | 0.03 | 1.58 |
| Data derived from a study on N-methylpiperazine chalcones, demonstrating how substitutions on an aryl ring attached to the piperazine core affect inhibitory activity against different enzymes. mdpi.com |
The methyl group at the N-1 position of the piperazinone ring plays a significant role in defining the molecule's properties. The N-methyl group is a small, lipophilic moiety that can influence several factors:
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and the blood-brain barrier. mdpi.com
Steric Effects: The methyl group can provide a steric shield, potentially influencing the molecule's binding orientation within a target's active site or protecting adjacent parts of the molecule from metabolic degradation. mdpi.com
Basicity: Methylation of the nitrogen atom alters its basicity compared to a secondary amine (N-H), which can affect its ionization state at physiological pH and its interaction with biological targets.
Metabolic Stability: The N-methyl group itself can be a site of metabolism (N-demethylation). rsc.org However, its presence can also prevent other metabolic reactions from occurring elsewhere on the ring.
In a comparative study of piperazine chalcones, the incorporation of a methyl group on the piperazine nitrogen was found to significantly improve acetylcholinesterase (AChE) inhibitory potency, although it slightly decreased monoamine oxidase B (MAO-B) inhibition compared to the unsubstituted congeners. mdpi.com This highlights the nuanced role of the N-methyl group in modulating selectivity for different targets.
While this compound has a specific substitution pattern, SAR studies often explore the effects of adding substituents to the carbon atoms of the piperazinone ring itself. Such modifications can have a significant impact:
Increased Structural Diversity: Carbon substitution greatly expands the chemical space available for drug design, as the majority of current piperazine-containing drugs are only substituted at the nitrogen positions. rsc.org
Stereochemistry: Introducing a substituent on a carbon atom of the ring creates a chiral center. The stereochemistry (R vs. S configuration) can be critical for biological activity, with one enantiomer often being significantly more potent than the other.
Conformational Locking: Adding bulky substituents to the ring can restrict its conformational flexibility, potentially locking it into a more bioactive conformation and improving binding affinity.
Recent advances in synthetic chemistry, including C-H functionalization techniques, have made the synthesis of carbon-substituted piperazines and piperazinones more accessible, opening new avenues for drug discovery. mdpi.com
Rational Design Strategies for Piperazinone Derivatives
Rational drug design utilizes the understanding of SAR to create new molecules with improved properties. For piperazinone derivatives, this involves a systematic approach to modify the core structure.
The goal of structural refinement is to optimize the interactions of a molecule with its intended target while minimizing interactions with off-target molecules, thereby increasing potency and selectivity. nih.gov
Key strategies include:
Scaffold Hopping and Hybridization: This involves replacing the piperazinone core with a structurally related scaffold or combining it with another pharmacophore to create a hybrid molecule with dual activity or an improved profile. For example, piperazine-based derivatives have been designed as dual FXR/PPARδ agonists by hybridizing known agonists for each target. nih.gov
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties but may lead to improved potency, selectivity, or metabolic stability. For instance, replacing the aminophenyl ring with a different heterocyclic ring system could alter the compound's target profile.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how different piperazinone derivatives will bind. nih.govbohrium.com This allows for the rational design of modifications that enhance key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target's active site, leading to increased potency. For example, molecular docking studies have been used to understand the interaction modes between thiazolylhydrazine-piperazine derivatives and the MAO-A enzyme, guiding the design of more potent inhibitors. nih.govmdpi.com
The development of potent and selective SGLT2 inhibitors like dapagliflozin (B1669812) illustrates these principles. SAR studies revealed that specific substitutions on the aryl rings of a C-glucoside scaffold were critical for potency and selectivity, leading to a rationally designed drug with an optimal profile. nih.gov Similarly, refining the piperazinone scaffold through such informed modifications is a key strategy for developing novel therapeutics.
Consideration of Conformational Flexibility in Molecular Design
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations that are complementary to the binding site of its biological target. For a molecule like this compound, understanding its conformational flexibility is a cornerstone of rational molecular design. This involves analyzing the accessible shapes (conformers) of the molecule, the energy required to transition between them, and how these dynamics influence the interaction with a receptor. The key areas of flexibility in this compound are the puckering of the piperazin-2-one (B30754) ring and the rotation around the N-aryl bond.
Piperazin-2-one Ring Puckering:
The six-membered piperazin-2-one ring is not planar and, similar to cyclohexane, adopts various puckered conformations to minimize steric and torsional strain. The primary conformations are typically chair, boat, and twist-boat forms. Due to the presence of an sp² hybridized carbonyl carbon and an adjacent nitrogen atom (part of an amide-like system), the ring's geometry is distorted compared to a simple piperazine.
Computational and spectroscopic studies on related N-substituted piperazines and other saturated heterocycles provide insight into the energetic landscape of ring inversion. For instance, studies on N-benzoylated piperazines using temperature-dependent NMR spectroscopy have quantified the energy barriers associated with the interconversion of chair conformations. These barriers are influenced by the nature of the substituents on the nitrogen atoms. While specific data for this compound is not extensively published, the activation energies from analogous systems offer a valuable reference for molecular modeling. rsc.org
| Conformational Process | Analog System | Method | Activation Energy (ΔG‡) in kJ/mol | Reference |
|---|---|---|---|---|
| Ring Inversion | N-Benzoyl Piperazines | ¹H NMR Spectroscopy | 56 - 75 | rsc.org |
| Amide Bond Rotation | N-Benzoyl Piperazines | ¹H NMR Spectroscopy | 60 - 80 | rsc.org |
This table is interactive. Click on headers to sort.
In molecular design, it is crucial to determine the lowest energy conformation of the piperazin-2-one ring and the relative energies of other accessible conformers. A rigid ring system may offer higher binding affinity if its ground-state conformation matches the bioactive conformation required for receptor binding. Conversely, a more flexible ring might adapt more readily to different binding pockets, but with an associated entropic penalty.
Rotation of the N-Aryl Bond:
A second critical element of conformational flexibility is the rotation around the single bond connecting the piperazine nitrogen (N4) to the aminophenyl ring. The dihedral angle defined by this bond determines the spatial orientation of the phenyl group relative to the piperazin-2-one core. This orientation is often a key determinant for affinity and selectivity toward a biological target.
Molecular modeling studies on related 1-arylpiperazine series have shown that specific torsional angles are preferred for optimal receptor interaction. nih.govnih.gov For example, in a series of 5-HT₁ₐ receptor ligands, a perpendicular orientation of the phenyl ring relative to the piperazine moiety was found to be favorable for high affinity. nih.gov The energy barrier to this rotation dictates whether the molecule can easily adopt the required bioactive conformation upon approaching the receptor. Steric hindrance from substituents on the aryl ring or the piperazine ring can significantly increase this rotational barrier.
| Compound Class | Key Torsion Angle | Observation/Finding | Implication in Molecular Design | Reference |
|---|---|---|---|---|
| 1-Arylpiperazines (5-HT₁ₐ Ligands) | Aryl-C — N-Piperazine | A perpendicular orientation of the phenyl ring is preferred for high affinity. | Designing analogs to favor this perpendicular conformation can enhance binding. | nih.gov |
| 1-(2-Alkylphenyl)-piperazines | Aryl-C — N-Piperazine | These compounds are predicted to exist in twisted conformations at the receptor site. | Steric bulk at the ortho position of the aryl ring forces a non-planar conformation which can be exploited to achieve selectivity. | nih.gov |
This table is interactive. Click on headers to sort.
For this compound, the unsubstituted nature of the positions ortho to the nitrogen linkage suggests a relatively low barrier to rotation. However, molecular modeling would be necessary to precisely quantify this barrier and identify the lowest-energy conformers. In drug design, constraining this rotation by introducing specific substituents can lock the molecule into a more active conformation, thereby improving potency and reducing off-target effects. Conversely, allowing for some rotational freedom might be beneficial if the exact binding mode is unknown. Therefore, a detailed understanding of the conformational energy landscape is an indispensable tool for the rational design of analogs based on this scaffold.
Target Identification and Mechanism of Action Research
Methodologies for Identifying Molecular Targets of Piperazinone Compounds
A variety of experimental and computational techniques are utilized to pinpoint the direct and indirect targets of bioactive small molecules. These approaches range from direct biochemical "pull-down" assays to broader systems-level profiling and in silico prediction methods.
Affinity chromatography is a powerful and widely used biochemical technique for isolating and identifying the binding partners of a small molecule from complex biological mixtures like cell or tissue lysates. rsc.org This method relies on the specific, high-affinity interaction between the compound of interest (the "bait") and its protein target (the "prey"). nih.gov The process involves chemically modifying the piperazinone compound to immobilize it onto a solid support matrix, such as agarose (B213101) beads, without compromising its biological activity. rsc.org
The general workflow for an affinity chromatography experiment is a multi-step process. nih.gov First, the piperazinone derivative is functionalized with a linker arm and covalently attached to the chromatography resin. This "bait"-loaded resin is then packed into a column. Next, a cellular lysate containing a complex mixture of proteins is passed over the column. Proteins that have a specific affinity for the immobilized piperazinone will bind to the resin, while the vast majority of non-interacting proteins will wash through. After a series of washing steps to remove non-specifically bound proteins, the captured target proteins are eluted from the column, often by using a solution containing the free, unmodified piperazinone compound to competitively displace them. The eluted proteins are then identified using high-sensitivity mass spectrometry. mdpi.com
| Step | Description | Objective |
|---|---|---|
| 1. Probe Synthesis & Immobilization | The piperazinone compound is chemically modified and covalently attached to a solid support (e.g., agarose beads). | To create a "bait" to capture target proteins. |
| 2. Incubation with Lysate | A cell or tissue lysate is passed over the immobilized compound. | To allow the target protein(s) to bind to the bait. |
| 3. Washing | The support is washed with buffer to remove proteins that are not specifically bound. | To eliminate false positives and isolate high-affinity interactors. |
| 4. Elution | The bound proteins are released from the support, often using a solution of the free compound or by changing buffer conditions. | To recover the captured target protein(s) for analysis. |
| 5. Protein Identification | The eluted proteins are identified, typically using techniques like mass spectrometry. | To determine the identity of the molecular target(s). |
A variation of this technique, photo-affinity labeling, incorporates a photo-reactive group into the piperazinone probe. This allows for the formation of a covalent bond between the probe and its target upon exposure to UV light, which can help capture weaker or more transient interactions. nih.gov
Genomic and proteomic approaches offer a broader, systems-level view of a compound's effects, providing clues to its mechanism of action and potential targets by observing global changes in gene expression or protein stability and abundance. researchgate.net
Proteomic Profiling: Chemical proteomics has emerged as a powerful platform for the unbiased identification of drug targets directly in their native cellular environment. mdpi.com One of the most prominent techniques in this area is Thermal Proteome Profiling (TPP), also known as the Cellular Thermal Shift Assay (CETSA) when coupled with mass spectrometry. nih.govselectscience.net This method is based on the principle that the binding of a ligand, such as a piperazinone compound, can alter the thermal stability of its target protein. nih.govresearchgate.net
In a TPP experiment, cells are treated with either the compound or a vehicle control and then heated across a range of temperatures. As the temperature increases, proteins begin to denature and aggregate. The remaining soluble proteins at each temperature point are collected, digested, and quantified using multiplexed quantitative mass spectrometry. springernature.com A target protein bound to the piperazinone compound will typically exhibit a different melting curve compared to its unbound state, allowing for its identification without any chemical modification of the compound itself. nih.govresearchgate.net
| Technique | Principle | Requirement |
|---|---|---|
| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of the target protein. researchgate.net | Quantitative mass spectrometry. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding provides protection against protease degradation. nih.gov | Protease, SDS-PAGE, mass spectrometry. |
| Stability of Proteins from Rates of Oxidation (SPROX) | Ligand binding alters the protein's susceptibility to chemical denaturation and subsequent oxidation. nih.gov | Chemical denaturant, oxidizing agent, mass spectrometry. |
Genomic Profiling: While not a direct measure of target binding, genomic techniques like microarray analysis or RNA-sequencing can identify changes in the expression levels of all genes in response to treatment with a piperazinone compound. By analyzing the patterns of up- or down-regulated genes, researchers can infer which cellular pathways are being modulated by the compound, thereby providing valuable hypotheses about its potential molecular targets or mechanism of action.
In silico, or computational, methods provide a rapid and cost-effective means to generate hypotheses about a compound's potential targets before embarking on extensive laboratory experiments. nih.gov A prominent approach in this domain is the Chemical Similarity Network Analysis Pull-down (CSNAP). ucla.edu
CSNAP operates on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities and bind to similar protein targets. researchgate.net The workflow begins by performing a 2D or 3D chemical similarity search for a query compound, such as 4-(4-Aminophenyl)-1-methylpiperazin-2-one, against large bioactivity databases (e.g., ChEMBL) that contain millions of compounds with known target annotations. researchgate.net
Unlike single-ligand search methods, CSNAP constructs a chemical similarity network, where compounds are represented as nodes and the similarity between them as edges. nih.gov This network approach allows for the clustering of compounds into distinct "chemotypes." researchgate.net The potential targets for the query compound are then inferred and ranked based on the consensus of known targets of its nearest neighbors within the network. researchgate.net This network-based consensus scoring has been shown to achieve higher accuracy (>80%) in target prediction for large and structurally diverse compound sets compared to methods that analyze ligands sequentially. nih.gov
| Step | Description |
|---|---|
| 1. Database Search | A 2D chemical similarity search is performed for the query piperazinone compound against a large bioactivity database to find structurally similar reference compounds with known targets. researchgate.net |
| 2. Network Construction | A chemical similarity network is built where both query and reference compounds are nodes, and edges connect compounds with a similarity score above a defined threshold. nih.gov |
| 3. Target Ranking | A graph-based neighbor counting method and consensus statistics are used to rank the most probable targets based on the frequency of target annotations among the query compound's neighbors. researchgate.netresearchgate.net |
| 4. Prediction Output | The output is a ranked list of potential protein targets for the query piperazinone, providing hypotheses for experimental validation. |
Elucidation of Ligand Binding Modes and Interaction Networks
Once a molecular target has been identified, the next crucial step is to understand how the compound binds to it at an atomic level. This information is invaluable for structure-based drug design and for optimizing the compound's potency and selectivity.
X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes with atomic resolution. nih.gov The most direct method for this is cocrystallization, where crystals are grown from a solution containing both the purified target protein and the small molecule ligand, such as a piperazinone compound. youtube.com
If successful, the resulting cocrystal will have the ligand bound within the protein's active or allosteric site. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map of the complex. nih.gov From this map, a detailed 3D model can be built, revealing the precise orientation (or "pose") of the ligand and the specific molecular interactions—such as hydrogen bonds, ionic bonds, and hydrophobic contacts—that stabilize the binding. youtube.com This structural information provides definitive evidence of a direct binding interaction and serves as a blueprint for medicinal chemists to design improved derivatives. domainex.co.uk
Computational molecular docking is an in silico technique used to predict the binding mode and affinity of a ligand within the three-dimensional structure of its target protein. dntb.gov.uanih.gov This method is particularly useful when a cocrystal structure is not available or for rapidly screening a large number of piperazinone analogs against a known target structure.
The process involves using a computer algorithm to sample a vast number of possible orientations and conformations of the flexible ligand within the protein's binding site. Each of these "poses" is evaluated and scored based on a function that estimates the binding free energy. The resulting poses are then ranked, with the top-ranked pose representing the most likely binding mode. researchgate.net
Docking studies on various piperazine (B1678402) derivatives have successfully elucidated their binding modes with a range of targets. For example, docking of piperazine-based compounds into the active site of the sigma-1 receptor (S1R) revealed key interactions, such as a bidentate salt bridge between the protonated piperazine nitrogen and the carboxylate groups of residues Glu172 and Asp126. nih.gov Similarly, docking studies of phenylpiperazine derivatives with DNA and topoisomerase IIα have helped to visualize their binding within the DNA minor groove and identify key hydrogen bonding interactions. mdpi.comnih.gov These computational insights correlate well with experimental data and guide further compound optimization. nih.govresearchgate.net
| Compound Series | Target Protein | Predicted Key Interactions | Reference |
|---|---|---|---|
| Piperidine (B6355638)/Piperazine Analogs | Sigma-1 Receptor (S1R) | Salt bridge with Glu172 and Asp126; π–cation interaction with Phe107. | nih.gov |
| Piperazine-1-carboxamidine Derivatives | Urease | Interactions within the enzyme active site. | nih.gov |
| Piperazine-Pyrazoline Hybrids | Monoamine Oxidase A (MAO-A) | Interactions with Gly22, Gly67, Tyr407, Cys406. | dntb.gov.ua |
| Phenylpiperazine-Benzothiazine Derivatives | Topoisomerase IIα (Topo II) / DNA | Binding in the DNA minor groove; hydrogen bonds with Asp residues in Topo II. | mdpi.com |
Analysis of Key Intermolecular Interactions
While specific crystallographic data for this compound is not extensively available in the public domain, the potential intermolecular interactions can be inferred from studies of structurally related phenylpiperazine and piperazine derivatives. These interactions are crucial for the compound's binding affinity to biological targets.
Hydrophobic Interactions: The phenyl group attached to the piperazine ring is a key contributor to hydrophobic interactions. This aromatic ring can engage in π-π stacking with aromatic residues of amino acids, such as phenylalanine, tyrosine, and tryptophan, within the binding pockets of proteins. Additionally, C-H···π interactions, where a carbon-hydrogen bond interacts with the electron cloud of an aromatic ring, are also plausible and have been observed in the crystal structures of other phenylpiperazine derivatives.
Polar Interactions: The presence of nitrogen and oxygen atoms in the this compound structure allows for a variety of polar interactions, which are fundamental to its biological activity.
Hydrogen Bonding: The primary amine group (-NH2) on the phenyl ring can act as a hydrogen bond donor. The nitrogen atoms within the piperazine ring and the carbonyl oxygen of the piperazin-2-one (B30754) moiety can serve as hydrogen bond acceptors. These potential hydrogen bonds, such as N-H···O and N-H···N, are critical in stabilizing the ligand-receptor complex.
Electrostatic Interactions: The nitrogen atoms in the piperazine ring can be protonated under physiological conditions, leading to positive charges that can form electrostatic interactions with negatively charged residues, such as aspartate or glutamate, on a target protein.
A summary of the potential intermolecular interactions is presented in the table below.
| Interaction Type | Potential Participating Groups of this compound | Potential Interacting Residues in Biological Targets |
| Hydrophobic | Phenyl ring | Aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan) |
| Methyl group | Aliphatic amino acids (e.g., Leucine, Isoleucine, Valine) | |
| Polar | ||
| Hydrogen Bond Donor | Aminophenyl group (-NH2) | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Piperazine nitrogens, Carbonyl oxygen | Serine, Threonine, Asparagine, Glutamine |
| Electrostatic | Protonated piperazine nitrogens | Aspartate, Glutamate |
General Mechanisms of Action Associated with Piperazine Scaffolds
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its prevalence is due to its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. The general mechanisms of action associated with piperazine-containing compounds often involve enzyme inhibition and receptor binding.
Enzyme Inhibition:
Piperazine derivatives have been identified as potent inhibitors of various enzymes. The piperazine moiety can serve as a scaffold to correctly orient functional groups for optimal interaction with the active site of an enzyme.
Urease Inhibition: Certain piperazine derivatives have demonstrated significant urease inhibitory activity. Molecular docking studies suggest that these compounds can interact with the active site of the enzyme, often through hydrogen bonding and hydrophobic interactions, thereby blocking its catalytic function nih.govbenthamdirect.com.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: The piperazine ring is a key structural feature in some DPP-IV inhibitors used in the management of type 2 diabetes. These compounds occupy the active site of the enzyme, preventing the degradation of incretin (B1656795) hormones srce.hr.
Receptor Binding:
The piperazine nucleus is a common pharmacophore in ligands for a variety of receptors, particularly within the central nervous system.
Serotonin (B10506) Receptor Antagonism: Many arylpiperazine derivatives are known to act as antagonists at various serotonin (5-HT) receptors, such as the 5-HT7 receptor. This interaction is believed to be responsible for the therapeutic effects of several antipsychotic and antidepressant drugs mdpi.comnih.gov.
Histamine (B1213489) and Sigma Receptor Antagonism: Studies have shown that piperazine derivatives can exhibit high affinity for histamine H3 and sigma-1 receptors, suggesting their potential in the development of novel therapeutics for pain and neurological disorders nih.govacs.org.
GABA Receptor Agonism: The parent compound, piperazine, exerts its anthelmintic effect by acting as a GABA receptor agonist in nematodes. This leads to hyperpolarization of nerve endings and flaccid paralysis of the worm, which is then expelled from the host drugbank.compatsnap.comwikipedia.org.
The table below summarizes some of the key mechanisms of action associated with the piperazine scaffold.
| Mechanism of Action | Target Class | Specific Examples of Targets | Therapeutic Area |
| Enzyme Inhibition | Hydrolases | Urease, Dipeptidyl Peptidase-IV (DPP-IV) | Infectious Diseases, Diabetes |
| Kinases | Various protein kinases | Oncology | |
| Receptor Binding | G-protein coupled receptors (GPCRs) | Serotonin (5-HT) receptors, Histamine H3 receptors, Dopamine receptors | Psychiatry, Neurology |
| Ligand-gated ion channels | GABA receptors | Infectious Diseases (Anthelmintic) |
Q & A
Q. What are the recommended synthetic routes for 4-(4-Aminophenyl)-1-methylpiperazin-2-one, and how can reaction efficiency be monitored?
The compound is typically synthesized via nucleophilic aromatic substitution followed by nitro group reduction. For example, a two-step reaction sequence involves substituting 4-fluoronitrobenzene with a piperazine derivative under basic conditions (e.g., potassium carbonate in acetonitrile at 70°C), followed by catalytic hydrogenation or chemical reduction (e.g., using Pd/C or SnCl₂) to convert the nitro group to an amine . Reaction efficiency can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy : Use - and -NMR to confirm proton and carbon environments, IR spectroscopy to identify functional groups (e.g., amine stretches at ~3300 cm), and mass spectrometry (MS) for molecular weight verification.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL (e.g., using anisotropic displacement parameters and twin refinement for high-resolution data) provides precise structural details . Preprocessing of diffraction data can be performed using WinGX for integration and ORTEP for visualization .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Storage : Keep in a dry, ventilated area at 2–8°C, away from oxidizers and moisture .
- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Use spill kits with inert absorbents for containment .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structural refinement?
- Disorder Handling : In SHELXL, apply PART instructions to model disordered atoms and refine occupancy factors. Use restraints (e.g., SIMU/DELU) to maintain reasonable geometry .
- Twinning : For twinned crystals, use the TWIN command in SHELXL with a BASF parameter to refine twin fractions. Validate results using the R1(wR2) convergence and check the Hirshfeld surface for packing anomalies via Mercury CSD .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., dopamine receptors)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on hydrogen bonding and π-π stacking with receptor active sites.
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water model). Validate with MM-PBSA free energy calculations .
Q. How can low yields in the nitro reduction step be addressed during synthesis?
- Catalyst Optimization : Replace traditional Pd/C with Raney nickel or employ transfer hydrogenation (e.g., ammonium formate) for milder conditions.
- Reaction Monitoring : Use in situ FTIR to detect intermediate nitroso compounds, which may indicate incomplete reduction. Adjust reaction time (e.g., extend from 6 to 12 hours) and temperature (e.g., 50–80°C) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
